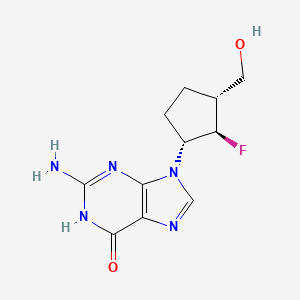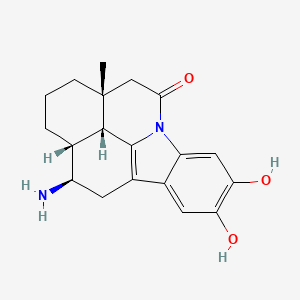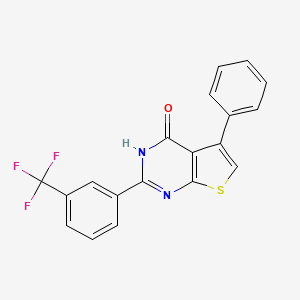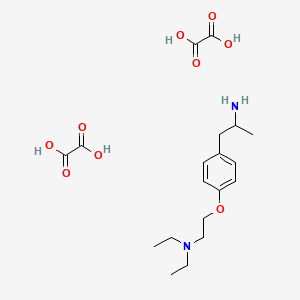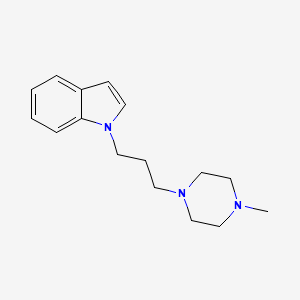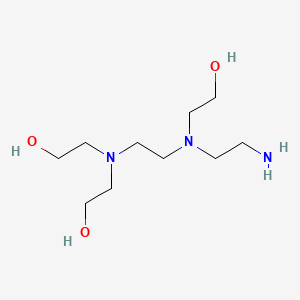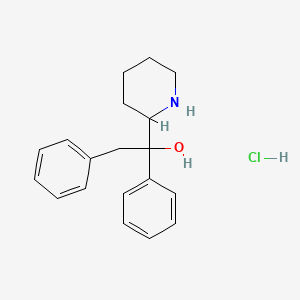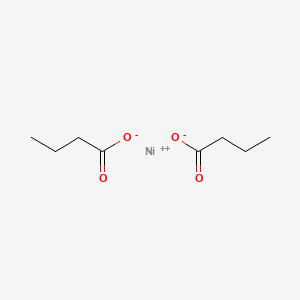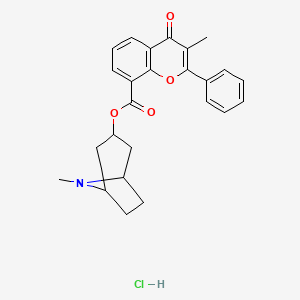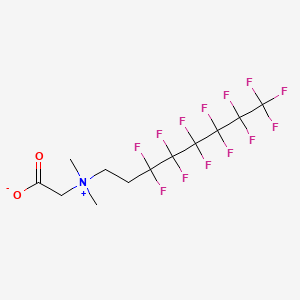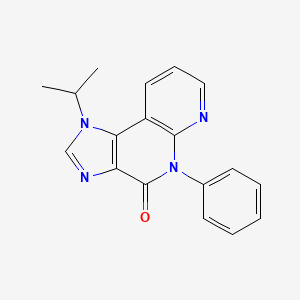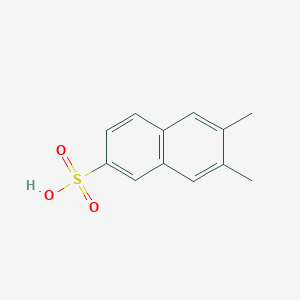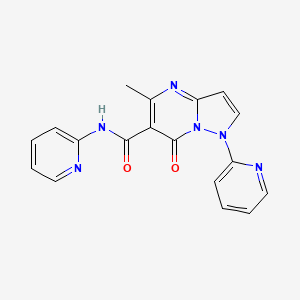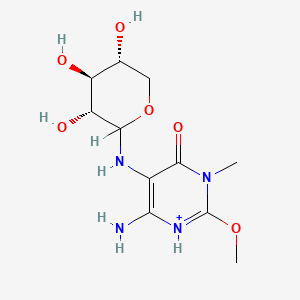
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- is a complex organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with an amino group, a methoxy group, and a beta-D-xylopyranosylamino moiety, making it an interesting subject for chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinone core, followed by the introduction of the amino, methoxy, and xylopyranosylamino groups through various chemical reactions. Common reagents and conditions used in these steps include:
Amination: Introduction of the amino group using reagents like ammonia or amines under basic conditions.
Methoxylation: Addition of the methoxy group using methanol and a suitable catalyst.
Glycosylation: Attachment of the beta-D-xylopyranosylamino moiety using glycosyl donors and acceptors in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- has a wide range of scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including antiviral, antibacterial, or anticancer properties.
Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Interaction with cellular receptors to modulate signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids to interfere with replication or transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-glucopyranosylamino)
- 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-galactopyranosylamino)
- 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-mannopyranosylamino)
Uniqueness
The uniqueness of 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- lies in its specific structural features, such as the beta-D-xylopyranosylamino moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
328553-58-8 |
|---|---|
Fórmula molecular |
C11H19N4O6+ |
Peso molecular |
303.29 g/mol |
Nombre IUPAC |
6-amino-2-methoxy-3-methyl-5-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]pyrimidin-1-ium-4-one |
InChI |
InChI=1S/C11H18N4O6/c1-15-10(19)5(8(12)14-11(15)20-2)13-9-7(18)6(17)4(16)3-21-9/h4,6-7,9,13,16-18H,3,12H2,1-2H3/p+1/t4-,6+,7-,9?/m1/s1 |
Clave InChI |
PGVODIOYTVZUKM-GREICVSXSA-O |
SMILES isomérico |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2[C@@H]([C@H]([C@@H](CO2)O)O)O |
SMILES canónico |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2C(C(C(CO2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


